molecular formula C9H8BrFO2 B2557459 Methyl 2-bromo-2-(2-fluorophenyl)acetate CAS No. 135660-93-4

Methyl 2-bromo-2-(2-fluorophenyl)acetate

Cat. No.: B2557459
CAS No.: 135660-93-4
M. Wt: 247.063
InChI Key: JILMPHBWGHVZJX-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(2-fluorophenyl)acetate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of acetic acid and contains both bromine and fluorine atoms, making it a halogenated ester

Scientific Research Applications

Methyl 2-bromo-2-(2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Methyl 2-bromo-2-(2-fluorophenyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information suggests avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(2-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(2-fluorophenyl)acetate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-2-(4-fluorophenyl)acetate: Similar structure but with the fluorine atom in the para position.

    Methyl 2-(4-bromo-2-fluorophenyl)acetate: Similar structure but with the bromine and fluorine atoms swapped positions.

Uniqueness

Methyl 2-bromo-2-(2-fluorophenyl)acetate is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and biological properties compared to its similar compounds .

Properties

IUPAC Name

methyl 2-bromo-2-(2-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILMPHBWGHVZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(2-fluorophenyl)acetate (1.0 g, 5.95 mmol) in CCl4 (15 mL), are added N-bromo succinimide (1.06 g, 5.95 mmol) and 48% hydrogen bromide (33 uL, 0.30 mmol) and the reaction is refluxed for 15 hours. Reaction is diluted with DCM and washed with Na2CO3 and water. The organic phase is dried over Na2SO4, filtered and evaporated under vacuum to afford intermediate I261 as a dark brown oil (1.47 g, quantitative yield).
Quantity
1 g
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reactant
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1.06 g
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reactant
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Quantity
15 mL
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solvent
Reaction Step One
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33 μL
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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